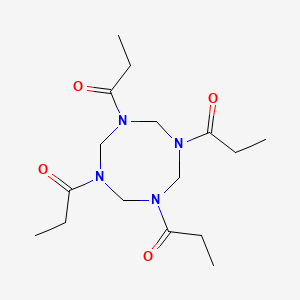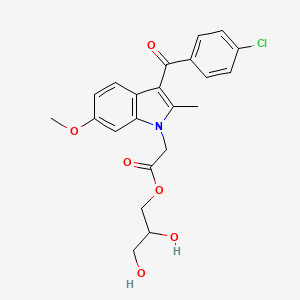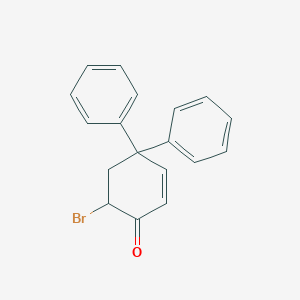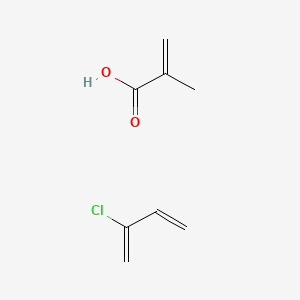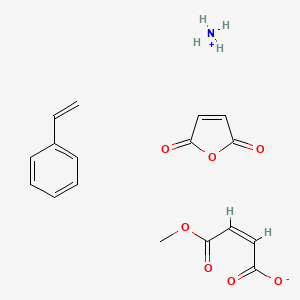
1,1'-(2-Ethoxyethene-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Ethoxyethene-1,1-diyl)dibenzene is an organic compound with the molecular formula C16H16O. It is a derivative of ethene where two benzene rings are bonded to the ethene carbon atoms, and an ethoxy group is attached to one of the carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(2-Ethoxyethene-1,1-diyl)dibenzene can be synthesized through several methods. One common method involves the reaction of 1,1’-dibromoethene with phenylmagnesium bromide (Grignard reagent) in the presence of a catalyst. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 1,1’-(2-Ethoxyethene-1,1-diyl)dibenzene often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Ethoxyethene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethoxyethane derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of ethoxyethane derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1,1’-(2-Ethoxyethene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Ethoxyethene-1,1-diyl)dibenzene involves its interaction with molecular targets such as GABAA receptors. The compound binds to the benzodiazepine binding site of these receptors, modulating their activity and enhancing inhibitory neurotransmission. This modulation can lead to improved cognitive function in individuals with neurodevelopmental disorders .
Comparison with Similar Compounds
Similar Compounds
1,1’-(2-Methoxyethene-1,1-diyl)dibenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1,1’-(2-Bromoethene-1,1-diyl)dibenzene: Contains a bromo group instead of an ethoxy group.
Bibenzyl: A simpler compound with two benzene rings bonded to an ethane backbone.
Uniqueness
1,1’-(2-Ethoxyethene-1,1-diyl)dibenzene is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in the modulation of GABAA receptors and the synthesis of complex organic molecules.
Properties
CAS No. |
36586-15-9 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2-ethoxy-1-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O/c1-2-17-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
JDBXVXSDDGHKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



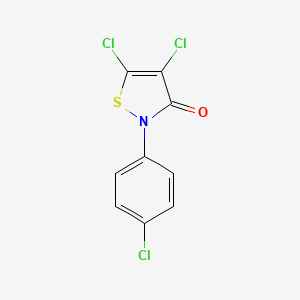
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
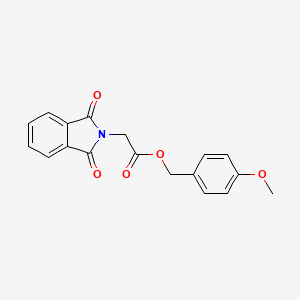

![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
